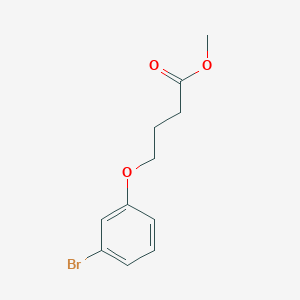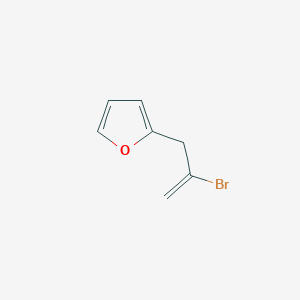![molecular formula C16H23ClN4O3 B15363644 tert-butyl 2-chloro-4-morpholino-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B15363644.png)
tert-butyl 2-chloro-4-morpholino-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 2-chloro-4-morpholino-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate: is a complex organic compound with potential applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound features a pyrido[3,4-d]pyrimidine core, which is a bicyclic structure containing nitrogen atoms, and is modified with a tert-butyl ester group, a chlorine atom, and a morpholine moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-chloro-4-morpholino-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate typically involves multiple steps, starting from simpler precursors. One common approach is to start with a pyridine derivative, which undergoes a series of reactions including chlorination, morpholine addition, and esterification.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Converting the chlorine atom to a more oxidized state.
Reduction: : Reducing the pyridine ring or other functional groups.
Substitution: : Replacing the chlorine atom with other groups.
Esterification/Deprotection: : Modifying the tert-butyl ester group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: : Nucleophiles such as sodium azide (NaN₃) or amines.
Esterification/Deprotection: : Acids or bases for esterification, and trifluoroacetic acid (TFA) for deprotection.
Major Products Formed
Oxidation: : Chlorine dioxide (ClO₂) or other oxidized chlorinated species.
Reduction: : Reduced pyridine derivatives.
Substitution: : Azides, amines, or other substituted pyridines.
Esterification/Deprotection: : Free carboxylic acids or other deprotected forms.
科学的研究の応用
Tert-butyl 2-chloro-4-morpholino-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate: has several research applications:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Employed in the development of new materials or chemical processes.
作用機序
The mechanism by which this compound exerts its effects depends on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would be specific to the biological or chemical context in which the compound is used.
類似化合物との比較
Tert-butyl 2-chloro-4-morpholino-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate: can be compared to other similar compounds, such as:
Tert-butyl 4-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate
Tert-butyl 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate
Tert-butyl 2-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate
These compounds share similar structural features but differ in the position and number of chlorine atoms, which can lead to variations in their chemical reactivity and biological activity.
特性
分子式 |
C16H23ClN4O3 |
|---|---|
分子量 |
354.8 g/mol |
IUPAC名 |
tert-butyl 2-chloro-4-morpholin-4-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C16H23ClN4O3/c1-16(2,3)24-15(22)21-5-4-11-12(10-21)18-14(17)19-13(11)20-6-8-23-9-7-20/h4-10H2,1-3H3 |
InChIキー |
MEFNJVJFIIWTRO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)N=C(N=C2N3CCOCC3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[[5-[(2S,6S)-2,6-dimethyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one](/img/structure/B15363571.png)
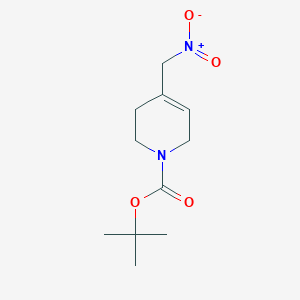

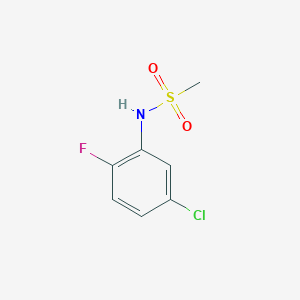
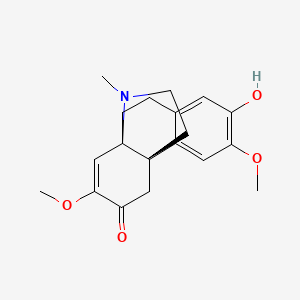
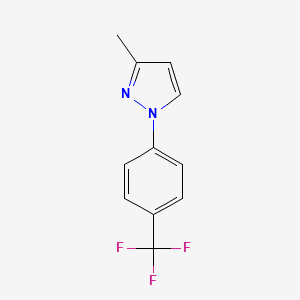
![1-[(2R,4S,5R)-4-hydroxy-5-(morpholin-4-ylmethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15363617.png)
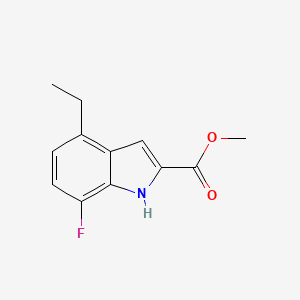
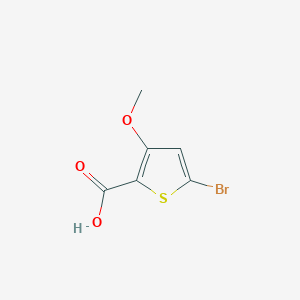
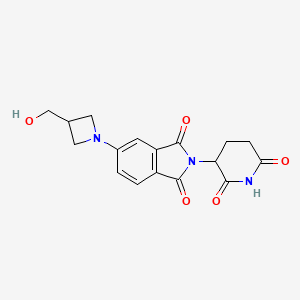
![2-(2,3-Dimethylimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine](/img/structure/B15363656.png)
